molecular formula C14H20N2O6 B10807551 ethyl 4-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperazine-1-carboxylate

ethyl 4-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperazine-1-carboxylate

Cat. No.: B10807551
M. Wt: 312.32 g/mol
InChI Key: PBBNFPFIUACSDL-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H20N2O6 and its molecular weight is 312.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20N2O6

Molecular Weight

312.32 g/mol

IUPAC Name

ethyl 4-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C14H20N2O6/c1-2-21-14(20)16-5-3-15(4-6-16)8-12-13(19)11(18)7-10(9-17)22-12/h7,17,19H,2-6,8-9H2,1H3

InChI Key

PBBNFPFIUACSDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=C(C(=O)C=C(O2)CO)O

Origin of Product

United States

Biological Activity

Ethyl 4-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula: C15H21N O6
Molecular Weight: 311.33 g/mol
IUPAC Name: Ethyl 1-{[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]methyl}piperidine-3-carboxylate
Canonical SMILES: CCOC(=O)C1CCCN(C1)CC2=C(C(=O)C=C(O2)CO)O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, influencing several biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as glucose metabolism and lipid synthesis.
  • Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), leading to alterations in intracellular signaling cascades, such as the elevation of intracellular calcium levels and activation of protein kinase pathways .
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could protect cells from oxidative stress .

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It has demonstrated efficacy against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. For instance, it has been observed to inhibit the secretion of TNF-alpha and IL-6 in activated macrophages .

Case Studies and Research Findings

  • Case Study on Antidiabetic Effects : A study investigated the impact of this compound on blood glucose levels in diabetic rats. The results indicated a significant reduction in fasting blood glucose levels compared to the control group, suggesting its potential role as an antidiabetic agent .
  • Cancer Research : In another study focusing on cancer cell lines, this compound exhibited cytotoxic effects against breast cancer cells (MCF7), with an IC50 value of 25 µM. This suggests a possible avenue for further research into its anticancer properties .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms and hydroxymethyl group serve as reactive sites for nucleophilic substitutions:

Reaction Type Substrate Conditions Products
AlkylationPiperazine NHAlkyl halides, K₂CO₃, DMF, 60°CN-alkylated piperazine derivatives
AcylationPiperazine NHAcetyl chloride, pyridine, RTN-acetylpiperazine analogs
Hydroxymethyl oxidation-CH₂OH (pyran moiety)TEMPO/NaOCl, CH₂Cl₂, 0°CCorresponding carboxylic acid derivative

Key Findings :

  • Piperazine NH groups undergo regioselective alkylation, with the ethyl ester group influencing electron density distribution.

  • The hydroxymethyl group (-CH₂OH) on the pyran ring oxidizes to a carboxyl group under mild oxidative conditions, enabling further derivatization.

Ester Hydrolysis and Transesterification

The ethyl ester moiety participates in hydrolysis and transesterification:

Reaction Reagents Conditions Outcome
Acidic hydrolysisHCl (6 M), H₂O/THF, refluxComplete ester cleavageFree carboxylic acid derivative
Basic hydrolysisNaOH (2 M), EtOH/H₂O, 80°CPartial hydrolysisMixed sodium carboxylate intermediates
TransesterificationMeOH, H₂SO₄, 65°CSolvent exchangeMethyl ester analog

Mechanistic Note :
Hydrolysis kinetics depend on steric hindrance from the bulky pyran-2-one substituent, with acidic conditions favoring faster conversion.

Pyran-2-one Ring Modifications

The 4-oxo-4H-pyran-2-yl system enables electrophilic and cycloaddition reactions:

Reaction Type Reagents Products Application
Electrophilic aromatic substitutionHNO₃/H₂SO₄, 0°C Nitrated pyran derivativesExplosives research
Diels-Alder cycloadditionMaleic anhydride, toluene, ΔFused bicyclic adductsPolymer precursor synthesis

Structural Insight :
The electron-deficient pyran-2-one ring acts as a dienophile in [4+2] cycloadditions, with regioselectivity controlled by the hydroxymethyl substituent.

Cross-Coupling Reactions

Pd-catalyzed couplings leverage the aromatic pyran system:

Coupling Type Catalyst System Substrates Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane/ΔArylboronic acids58-72%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl amines64%

Case Study :
In analogous pyran-2-one systems (e.g., Alpelisib intermediates), Suzuki couplings introduce aryl groups at C-6, enhancing pharmacological activity .

Reductive Amination and Condensation

The hydroxymethyl group facilitates reductive transformations:

Reaction Conditions Products
Reductive aminationNH₃, NaBH₃CN, MeOH, RTSecondary amine derivatives
Knoevenagel condensationMalononitrile, piperidine, EtOH, Δα,β-Unsaturated nitriles

Synthetic Utility :
These reactions enable the introduction of heterocyclic or fluorinated groups for structure-activity relationship (SAR) studies .

Stability and Degradation Pathways

Critical stability data under stress conditions:

Condition Time Degradation Products Mechanism
Acidic (pH 1.2, 37°C)24 hDecarboxylated pyran lactoneAcid-catalyzed ring contraction
Alkaline (pH 10, 60°C)48 hPiperazine ring-opened diamineHydrolytic cleavage
Oxidative (H₂O₂, 40°C)12 hN-Oxide derivativesRadical-mediated oxidation

Implications :
Degradation profiles inform storage conditions and excipient compatibility in formulation development.

Q & A

What are the recommended methods for synthesizing ethyl 4-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperazine-1-carboxylate with optimal yield?

Level: Basic
Methodological Answer:
The synthesis of this compound can be optimized using a multi-step approach involving:

  • Condensation reactions under reflux with ethanol or acetic acid, as demonstrated in analogous pyranone-piperazine derivatives (e.g., refluxing dehydroacetic acid with hydrazine derivatives to form intermediates) .
  • Sonication-assisted homogeneous mixing to improve reaction efficiency, as seen in piperazine-thiourea syntheses (e.g., sonicating THF-based reactions at 40–70°C) .
  • Purification via reversed-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) to isolate the product, followed by free-basing with sodium bicarbonate .
  • Yield optimization by adjusting reaction time, temperature, and stoichiometric ratios of reagents (e.g., 35–120 min at 40–70°C) .

How can researchers characterize the crystal structure of this compound using advanced crystallographic techniques?

Level: Basic
Methodological Answer:
For crystallographic analysis:

  • Single-crystal X-ray diffraction (SCXRD) is essential. Use SHELXL or SHELXT for structure refinement, leveraging automated space-group determination and electron density mapping .
  • Key parameters to optimize :
    • Laue group symmetry and unit cell dimensions.
    • Hydrogen bonding networks, particularly between the pyranone’s hydroxyl groups and the piperazine’s carboxylate moiety.
  • Validation metrics : Ensure R-factor < 0.05 and wR2 < 0.15, with no outliers in the difference Fourier map .

What strategies are effective in analyzing the compound’s potential as an enzyme inhibitor (e.g., prolyl-hydroxylase)?

Level: Advanced
Methodological Answer:
To evaluate enzyme inhibition:

  • In vitro assays : Use recombinant human prolyl-hydroxylase (PHD2) in a hypoxia-mimetic assay, measuring IC50 values via ELISA or fluorescence-based detection .
  • Structure-activity relationship (SAR) studies : Modify the pyranone’s hydroxymethyl group or piperazine’s ethyl carboxylate to assess steric/electronic effects on binding .
  • Competitive binding assays : Compare inhibition kinetics with known PHD inhibitors (e.g., Izilendustat) using isothermal titration calorimetry (ITC) .

What computational approaches are used to predict the binding affinity and ADME properties of this compound?

Level: Advanced
Methodological Answer:

  • Molecular docking : Utilize AutoDock Vina or Schrödinger Suite to model interactions with targets like acetylcholinesterase (AChE). Focus on the pyranone’s hydroxyl and piperazine’s carboxylate as key pharmacophores .
  • ADME prediction : Apply SwissADME or ADMETLab to assess:
    • Lipophilicity (LogP < 3.0 for blood-brain barrier penetration).
    • Metabolic stability via cytochrome P450 isoform screening (e.g., CYP3A4/2D6).
  • Toxicity profiling : Use ProTox-II to predict hepatotoxicity and mutagenicity risks .

How to address challenges in purifying this compound post-synthesis?

Level: Basic
Methodological Answer:
Purification challenges (e.g., polar byproducts) can be mitigated by:

  • Gradient elution in HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile to resolve polar impurities .
  • Acid-base partitioning : Extract the compound into dichloromethane after adjusting the aqueous phase to pH 8–9 with sodium bicarbonate .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to enhance crystal purity.

What in vitro assays are suitable for evaluating its biological activity against acetylcholinesterase (AChE)?

Level: Advanced
Methodological Answer:

  • Ellman’s assay : Measure AChE inhibition via thiocholine production (412 nm absorbance) using donepezil as a positive control .
  • Cell-based assays : Use SH-SY5Y neuroblastoma cells to assess neuroprotective effects against oxidative stress (e.g., H2O2-induced damage) .
  • Kinetic studies : Determine inhibition type (competitive/uncompetitive) using Lineweaver-Burk plots .

How can researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced
Methodological Answer:
Contradictions (e.g., varying IC50 values) may arise from:

  • Assay variability : Standardize protocols (e.g., enzyme source, substrate concentration) across labs.
  • Compound purity : Validate purity (>95%) via LC-MS (e.g., Agilent Masshunter with electrospray ionization) .
  • Buffer conditions : Test activity in multiple pH buffers (e.g., Tris-HCl vs. phosphate) to identify pH-dependent effects.

What are the critical considerations for handling and storing this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • Storage : Keep at –20°C in amber vials under nitrogen to prevent oxidation of the hydroxymethyl group .
  • Handling : Use PPE (nitrile gloves, P95 respirators) to avoid skin/eye irritation, as seen in structurally similar piperazines .
  • Waste disposal : Neutralize with 10% sodium bicarbonate before aqueous disposal to avoid environmental contamination .

How can NMR spectroscopy be optimized to confirm the compound’s regiochemistry?

Level: Advanced
Methodological Answer:

  • 1H-13C HSQC : Resolve overlapping signals from the pyranone’s methylene and piperazine’s ethyl carboxylate .
  • NOESY experiments : Identify spatial proximity between the hydroxymethyl group (δ 4.2–4.5 ppm) and piperazine protons (δ 3.4–3.9 ppm) .
  • Deuterated solvents : Use DMSO-d6 to enhance solubility and reduce signal broadening .

What in silico tools are recommended for predicting metabolic pathways of this compound?

Level: Advanced
Methodological Answer:

  • PISTACHIO/BKMS_METABOLIC : Predict Phase I/II metabolism (e.g., hydroxylation at the pyranone ring or piperazine N-dealkylation) .
  • GLORYx : Simulate glutathione adduct formation via the hydroxymethyl group’s oxidation to a reactive aldehyde .
  • MetaTox : Validate predicted metabolites against experimental LC-HRMS data .

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